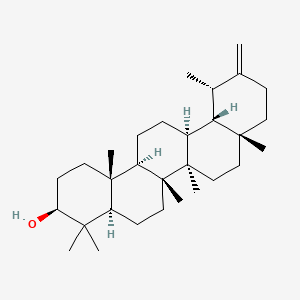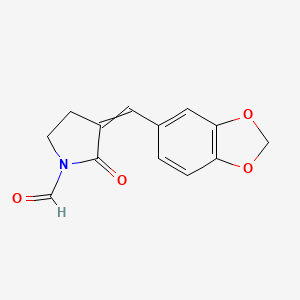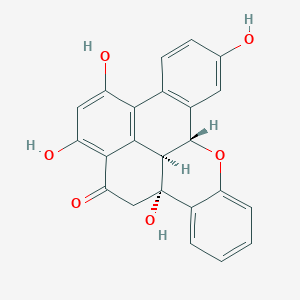
1-Hexadecyl-2-docosanoyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hexadecyl-2-docosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine O-38:0 in which the alkyl and acyl groups specified at positions 1 and 2 are hexadecyl and docosanoyl respectively. It is a phosphatidylcholine O-38:0 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from a docosanoic acid.
Applications De Recherche Scientifique
Phase Behavior in Lipid Mixtures
Research by Dumaual, Jenski, and Stillwell (2000) focused on the phase behavior of lipid mixtures containing similar compounds to 1-Hexadecyl-2-docosanoyl-sn-glycero-3-phosphocholine. They discovered that these lipid mixtures phase separate into distinct phases, important for understanding cell membrane dynamics (Dumaual, Jenski, & Stillwell, 2000).
Polyunsaturated Lipid Bilayers
Mihailescu and Gawrisch (2006) studied the structure of oriented bilayers containing similar lipids. Their work highlights how these compounds influence membrane properties, crucial for the function of membrane-bound proteins like rhodopsin (Mihailescu & Gawrisch, 2006).
Synthesis for Cancer Chemotherapy
Zerouga, Stillwell, and Jenski (2002) synthesized a novel phospholipid combining fatty acids and anticancer drugs for potential use in cancer chemotherapy. This demonstrates the compound's utility in creating drug delivery systems (Zerouga, Stillwell, & Jenski, 2002).
Bicelle Systems for Structural Biology
Wu et al. (2010) explored the use of bicelles formed by mixtures of similar lipids for molecular biophysical studies. This research is significant for understanding the structure and function of biological membranes (Wu et al., 2010).
Enzymatic Deacylation Studies
Blasi et al. (2006) investigated the enzymatic deacylation of diacyl-sn-glycero-3-phosphocholines to understand the synthesis of 'structured' phosphocholines, relevant for biochemical applications (Blasi et al., 2006).
Arsenic-Containing Phosphatidylcholines
Guttenberger et al. (2017) disclosed the synthesis of arsenic-containing phosphatidylcholines, providing a basis for studying the biological and toxicological properties of arsenolipids, highlighting the compound's role in toxicology research (Guttenberger et al., 2017).
Hybrid Siloxane Phosphocholine Bilayers
Frampton et al. (2021) examined hybrid siloxane phosphocholines for their potential in therapeutic agent delivery, showcasing the compound's applicability in drug delivery systems (Frampton et al., 2021).
Cellular Ion Channel Interaction
Potier et al. (2011) hypothesized that similar lipids could interact with plasma membrane ion channels, a significant insight for understanding the compound's pharmacological potential (Potier et al., 2011).
Phospholipid Additives in Electrophoresis
Luo, Archer-Hartmann, and Holland (2010) utilized phospholipids as additives in capillary electrophoresis, demonstrating the compound's application in analytical chemistry (Luo, Archer-Hartmann, & Holland, 2010).
Membrane Physical Properties
Binder and Gawrisch (2001) and Marquardt et al. (2020) investigated the impact of unsaturated lipid chains on membrane properties. These studies provide insights into the compound's role in membrane biophysics and its influence on integral membrane proteins (Binder & Gawrisch, 2001), (Marquardt et al., 2020).
Propriétés
Nom du produit |
1-Hexadecyl-2-docosanoyl-sn-glycero-3-phosphocholine |
|---|---|
Formule moléculaire |
C46H94NO7P |
Poids moléculaire |
804.2 g/mol |
Nom IUPAC |
[(2R)-2-docosanoyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H94NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-27-29-31-33-35-37-39-46(48)54-45(44-53-55(49,50)52-42-40-47(3,4)5)43-51-41-38-36-34-32-30-28-21-19-17-15-13-11-9-7-2/h45H,6-44H2,1-5H3/t45-/m1/s1 |
Clé InChI |
BIIIEBBIUJYGBZ-WBVITSLISA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![magnesium;methyl 16-ethenyl-11-ethyl-12-formyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(Z)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,24-diazonia-23,25-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,12,14,16,18(24),19-decaene-3-carboxylate](/img/structure/B1261393.png)
![sodium;(3R,5R)-7-[2-(4-fluorophenyl)-5-[(4-methylphenyl)methylcarbamoyl]-4-propan-2-ylpyrazol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B1261394.png)

![2-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1261397.png)
![5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1261399.png)







![TG(16:0/16:0/18:3(9Z,12Z,15Z))[iso3]](/img/structure/B1261413.png)
